molecular formula C16H10ClF3N2OS B2944253 (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-10-0

(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2944253
CAS No.: 338417-10-0
M. Wt: 370.77
InChI Key: LCPOVXJHGGDUSW-RIYZIHGNSA-N
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Description

(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a nitrogen-containing heterocyclic compound

Preparation Methods

The synthesis of (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves a multi-step process. One common method includes the reaction of 2-(trifluoromethyl)aniline with 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one include other nitrogen-containing heterocyclic compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. Examples include:

Properties

IUPAC Name

(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2OS/c17-9-5-6-12-13(7-9)24-14(15(23)22-12)8-21-11-4-2-1-3-10(11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPOVXJHGGDUSW-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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